molecular formula C22H14O4 B14354172 Dinaphthalen-1-yl ethanedioate CAS No. 94644-74-3

Dinaphthalen-1-yl ethanedioate

Cat. No.: B14354172
CAS No.: 94644-74-3
M. Wt: 342.3 g/mol
InChI Key: FFHXCBMTEIRFEA-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl ethanedioate is an organic compound characterized by the presence of two naphthalene rings attached to an ethanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl ethanedioate typically involves the esterification of naphthalene-1-carboxylic acid with ethanedioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dinaphthalen-1-yl ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Dinaphthalen-1-yl ethanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dinaphthalen-1-yl ethanedioate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Similar Compounds:

Uniqueness: this compound stands out due to its specific combination of two naphthalene rings and an ethanedioate group, which imparts unique chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.

Properties

94644-74-3

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

dinaphthalen-1-yl oxalate

InChI

InChI=1S/C22H14O4/c23-21(25-19-13-5-9-15-7-1-3-11-17(15)19)22(24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

FFHXCBMTEIRFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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